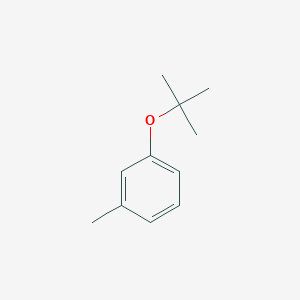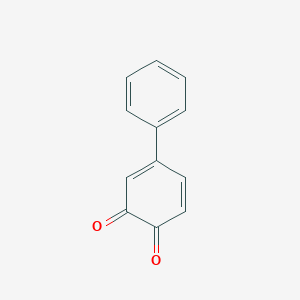
4-Phenyl-1,2-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1,2-benzoquinone, also known as p-phenylenedione, is a chemical compound with the molecular formula C12H8O2. It is a yellow crystalline solid that is commonly used in various scientific research applications. Its unique chemical properties make it an important compound in the fields of organic synthesis, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of 4-Phenyl-1,2-benzoquinone is not fully understood, but it is known to act as an oxidizing agent. It can react with various biomolecules, such as proteins, nucleic acids, and lipids, and cause oxidative damage. This oxidative damage can lead to various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
4-Phenyl-1,2-benzoquinone has various biochemical and physiological effects, including its ability to induce oxidative stress, activate various signaling pathways, and modulate gene expression. It has been shown to induce apoptosis in various cell lines and to inhibit the growth of various cancer cells. It has also been shown to modulate the activity of various enzymes, such as cytochrome P450 and glutathione S-transferase, and to affect the metabolism of various drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Phenyl-1,2-benzoquinone in lab experiments is its ability to induce oxidative stress and modulate gene expression. This makes it a useful tool compound for studying the mechanism of action of various drugs and enzymes. However, one limitation is its potential toxicity, as it can cause oxidative damage to various biomolecules and affect the viability of cells.
Zukünftige Richtungen
There are various future directions for research on 4-Phenyl-1,2-benzoquinone, including its use in the development of new drugs and its potential role in the treatment of various diseases. It is also important to further study its mechanism of action and its effects on various signaling pathways and gene expression. Additionally, it is important to explore its potential toxicity and to develop methods to mitigate its harmful effects. Overall, 4-Phenyl-1,2-benzoquinone is a promising compound with various scientific research applications and future directions for exploration.
Synthesemethoden
The synthesis of 4-Phenyl-1,2-benzoquinone can be achieved through various methods, including the oxidation of 4-phenylphenol, the oxidation of 4-phenylcyclohexanol, and the oxidation of 4-phenylcyclohexanone. The most commonly used method is the oxidation of 4-phenylphenol using oxidizing agents such as lead tetraacetate, chromium trioxide, or manganese dioxide. The reaction occurs in the presence of an acid catalyst and yields 4-Phenyl-1,2-benzoquinone as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1,2-benzoquinone has various scientific research applications, including its use in organic synthesis, biochemistry, and pharmacology. It is commonly used as a building block in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. In biochemistry, it is used as a model compound to study the mechanism of action of various enzymes and as a substrate for various enzyme assays. In pharmacology, it is used as a tool compound to study the mechanism of action of various drugs and to develop new drugs.
Eigenschaften
CAS-Nummer |
17189-95-6 |
|---|---|
Produktname |
4-Phenyl-1,2-benzoquinone |
Molekularformel |
C12H8O2 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-phenylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
GYUPJJYSAFYKOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



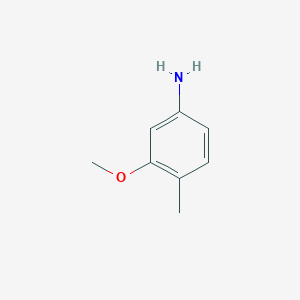

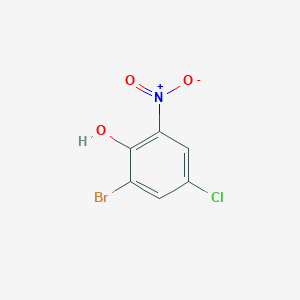

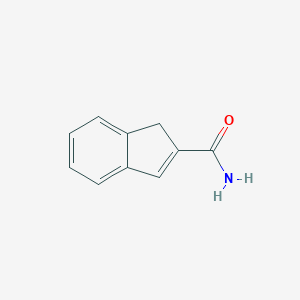
![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
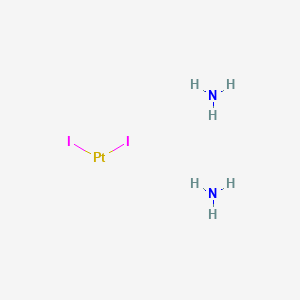
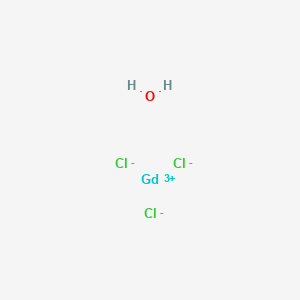
![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)


